molecular formula C9H12N4S B13474185 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

Cat. No.: B13474185
M. Wt: 208.29 g/mol
InChI Key: LYMVLMPFRWEOKK-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a thiophene ring substituted with a methyl group

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine

InChI

InChI=1S/C9H12N4S/c1-5-4-7(10)14-8(5)9-12-11-6(2)13(9)3/h4H,10H2,1-3H3

InChI Key

LYMVLMPFRWEOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)N)C2=NN=C(N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced into the triazole ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.

    Coupling Reactions: The triazole and thiophene rings are coupled together using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular processes are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
  • 5-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]amino}pentanamide
  • (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine

Uniqueness

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is unique due to its specific substitution pattern on the triazole and thiophene rings, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiophen-2-amine is a compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, synthesis methods, and structure-activity relationships.

Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity against various bacterial strains. For instance, studies have demonstrated that related compounds show potent inhibition against Gram-positive and Gram-negative bacteria. The compound in focus has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Data Table: Antibacterial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
This compoundEscherichia coli1.0 μg/mL
This compoundBacillus subtilis0.25 μg/mL

The above table summarizes the MIC values for the compound against selected bacterial strains, indicating its potential as an antibacterial agent.

Antifungal Properties

In addition to antibacterial activity, triazole derivatives are well-known for their antifungal properties. The compound has shown effectiveness in inhibiting fungal growth in various assays. The mechanism often involves the disruption of fungal cell membrane synthesis.

Case Studies

  • Study on Antifungal Activity : A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited strong antifungal activity against Candida albicans with an MIC of 0.8 μg/mL. This suggests that modifications at the triazole ring can enhance antifungal potency.
  • Synthesis and Biological Evaluation : Another research article focused on synthesizing new triazole derivatives and evaluating their biological activities. The results indicated that certain substitutions on the thiophene ring significantly improved both antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole and thiophene rings can lead to variations in potency and selectivity.

Key Findings in SAR

  • Substituents : The presence of electron-withdrawing groups on the thiophene ring enhances antibacterial activity by increasing electron density on the nitrogen atoms of the triazole ring.
  • Ring Modifications : Alterations in the methyl groups on the triazole can affect both solubility and binding affinity to target enzymes or receptors involved in bacterial or fungal growth.

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